molecular formula C12H11ClFN3 B8512795 3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

Cat. No.: B8512795
M. Wt: 251.69 g/mol
InChI Key: DNMSCFKODPUARU-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine is a useful research compound. Its molecular formula is C12H11ClFN3 and its molecular weight is 251.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

2-chloro-4-N-[(2-fluorophenyl)methyl]pyridine-3,4-diamine

InChI

InChI=1S/C12H11ClFN3/c13-12-11(15)10(5-6-16-12)17-7-8-3-1-2-4-9(8)14/h1-6H,7,15H2,(H,16,17)

InChI Key

DNMSCFKODPUARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C(=NC=C2)Cl)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mechanically stirred solution of 4-[(2-fluorobenzyl)amino]-3-nitropyridine (12.31 g, 49.8 mmol) in concentrated hydrochloric acid (118 ml) was heated to 90° under a nitrogen atm. Stannous chloride dihydrate (55.56 g, 246 mmol) was added in small portions over a 5 min period (the oil bath was removed until the reaction subsided). After an additional 30 min at 90°, the reaction mixture was cooled, diluted with water (200 ml) and spin evaporated in vacuo. The residue was diluted with water (200 ml) and cooled in an ice-bath, while concentrated ammonium hydroxide was added to adjust the pH to 7-8. The solids were collected and allowed to air dry overnight. The solid was treated with ethyl acetate and filtered (12×200 ml), the combined extracts were washed with water, dried (sodium sulphate) and spin evaporated in vacuo. The residue was combined with the product from a separate reaction (12 g, 48.5 mmoles) and dissolved in ethyl acetate. This solution was added to Silica Gel 60 and spin evaporated in vacuo. The residual solids were introduced to a column (5 cm×30 cm) of Silica Gel 60 wetted with ethyl acetate. The column was eluted with ethyl acetate using flash chromatography. The appropriate fractions were combined and spin evaporated in vacuo to give 20.8 g (84%) of 3-amino-2-chloro-4-[2-fluorobenzyl)amino]pyridine as a white solid, mp.=185°-187°; UV (0.1M hydrochloric acid+5% methanol), λmax 233 nm (ξ17900), 302 nm (ξ14900); (pH 7.0 buffer+5% methanol), λmax 262 nm (ξ11200), (0.1N sodium hydroxide+5% methanol), λmax 262 nm (ξ10700), 1H nmr (DMSO-d6): δ7.36-7.15 (complex m, 5H,Ar+pyridine H-6), 6.35-6.30 (d,1H,pyridine H-5), 6.27-6.33 (overlapping,1H,NH). 4.84 (2,2H,NH2), 4.41 (d,2H,J=5 Hz, CH2Ar).
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Stannous chloride dihydrate
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Synthesis routes and methods II

Procedure details

A mechanically stirred solution of 4-[(2-fluorobenzyl)amino]-3-nitropyridine (37.62 g, 152.17 mmol) in concentrated hydrochloric acid (400 mL) was heated to 90° under a nitrogen atmosphere. Stannous chloride dihydrate (174.88 g, 775.07 mmol) was added in small portions over a 20 min period. When the reaction became vigorous, the oil bath was removed until the reaction subsided. After 45 min at an increased temperature to 120° for 45 min, the reaction mixture was cooled, diluted with water (350 mL) and spin evaporated in vacuo. The residue was diluted with water (600 mL), cooled in an ice-bath and concentrated ammonium hydroxide (250 mL) was added to adjust the pH to 7-8. The solid were collected and allowed to air dry overnight. The solid cake was broken up and suspended in ethyl acetate (3×1 L). Each suspension was refluxed with the refluxing time varying from 3.5 hrs to 18 hrs. The ethyl acetate was filtered and evaporated in vacuo to yield 3-amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine (27.13 g, 71%) as an off-white solid, mp.=181°-187°. The analytical sample was prepared by essentially the same preparative method and was purified by column chromatography.
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37.62 g
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400 mL
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[Compound]
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Stannous chloride dihydrate
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174.88 g
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